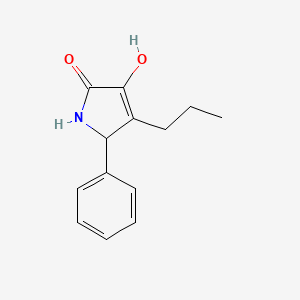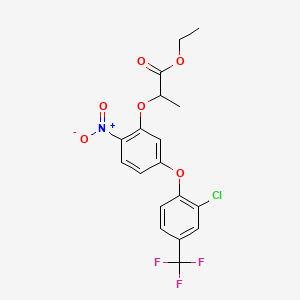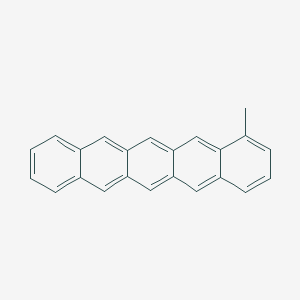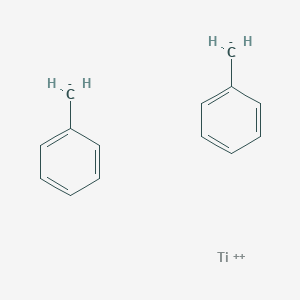
Titanium(2+) bis(phenylmethanide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Titanium(2+) bis(phenylmethanide) is a coordination compound featuring a titanium ion coordinated with two phenylmethanide ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Titanium(2+) bis(phenylmethanide) typically involves the reaction of titanium(IV) chloride with phenylmethanide anions under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium compound. The general reaction can be represented as follows:
TiCl4+2PhCH2−→Ti(PhCH2)2+2Cl−
Industrial Production Methods
Industrial production of Titanium(2+) bis(phenylmethanide) may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the use of inert atmospheres to ensure the purity and yield of the final product.
化学反応の分析
Types of Reactions
Titanium(2+) bis(phenylmethanide) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of titanium.
Reduction: It can be reduced to lower oxidation states or even elemental titanium under specific conditions.
Substitution: The phenylmethanide ligands can be substituted with other ligands, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using ligands with higher binding affinities or under specific solvent conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium(IV) compounds, while reduction could produce titanium(0) or titanium(II) species.
科学的研究の応用
Titanium(2+) bis(phenylmethanide) has several scientific research applications, including:
Catalysis: It can act as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The compound is used in the synthesis of advanced materials with unique properties, such as high strength and corrosion resistance.
Biological Applications: Research is ongoing to explore its potential use in biomedical applications, including drug delivery and imaging.
作用機序
The mechanism of action of Titanium(2+) bis(phenylmethanide) involves its ability to coordinate with other molecules and ions. This coordination can alter the electronic properties of the compound, making it reactive in various chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
Titanium(IV) chloride: A common precursor in the synthesis of titanium compounds.
Titanium(IV) alkoxides: Used in the production of titanium dioxide and other materials.
Titanium(IV) bis(phenolate): Another coordination compound with similar applications in catalysis and materials science.
Uniqueness
Titanium(2+) bis(phenylmethanide) is unique due to its specific coordination environment and the properties imparted by the phenylmethanide ligands. This uniqueness makes it valuable in specialized applications where other titanium compounds may not be as effective.
特性
CAS番号 |
37096-06-3 |
|---|---|
分子式 |
C14H14Ti |
分子量 |
230.13 g/mol |
IUPAC名 |
methanidylbenzene;titanium(2+) |
InChI |
InChI=1S/2C7H7.Ti/c2*1-7-5-3-2-4-6-7;/h2*2-6H,1H2;/q2*-1;+2 |
InChIキー |
ZRDHAWVFZDSFOW-UHFFFAOYSA-N |
正規SMILES |
[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[Ti+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


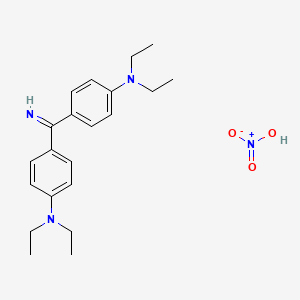
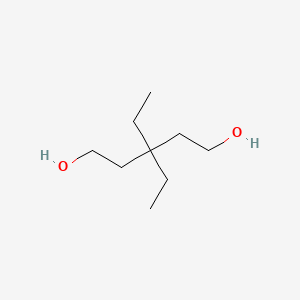
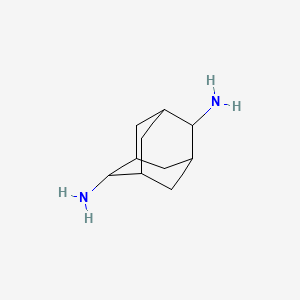


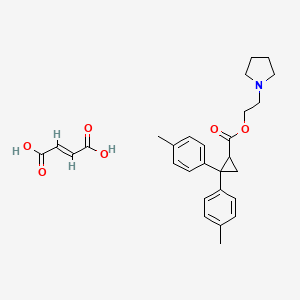
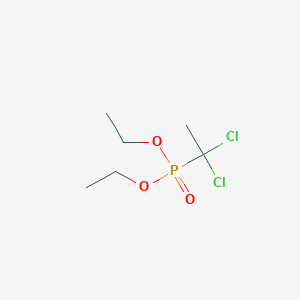
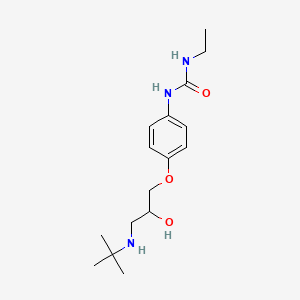

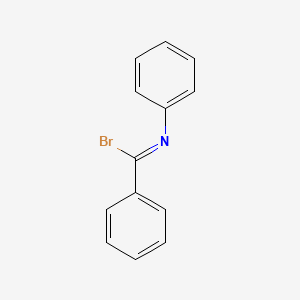
![Ethyl 2-methyl-5-oxo-5lambda~5~-furo[3,2-c]pyridine-3-carboxylate](/img/structure/B14659720.png)
